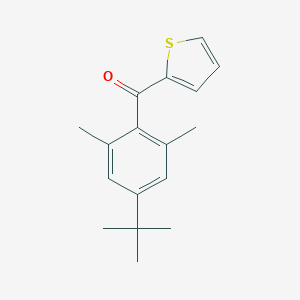![molecular formula C25H21N3O3S B289952 12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B289952.png)
12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to form tricyclic intermediates . These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
科学的研究の応用
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a promising candidate for treating neurodegenerative diseases.
Materials Science: The unique structure of this compound allows it to be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study various biological pathways and interactions, particularly those involving inflammation and cell signaling.
作用機序
The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the inhibition of key molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects.
類似化合物との比較
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can be compared with other pyrimidine-based compounds, such as triazole-pyrimidine hybrids . While both classes of compounds exhibit neuroprotective and anti-inflammatory properties, the unique structure of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one provides distinct advantages in terms of stability and specificity. Similar compounds include:
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives: Used in the synthesis of various pyrimidine-based compounds.
特性
分子式 |
C25H21N3O3S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C25H21N3O3S/c1-13-18(14(2)29)19(15-9-11-17(31-3)12-10-15)20-21-22(32-25(20)26-13)24(30)28-23(27-21)16-7-5-4-6-8-16/h4-12,23,27H,1-3H3,(H,28,30) |
InChIキー |
NWGBDJCQZITLBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
正規SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)

![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)



![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)

![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)
